molecular formula C21H21NO4 B2390197 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid CAS No. 937605-01-1

4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid

Cat. No. B2390197
CAS RN: 937605-01-1
M. Wt: 351.402
InChI Key: MQKJFUNACPJMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid, also known as EPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPPB belongs to the class of compounds known as indole derivatives, which have been shown to possess a wide range of biological activities. In

Scientific Research Applications

4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-tumor properties. This compound has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid is not fully understood. However, it has been shown to inhibit the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate pain, inflammation, and other physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate the immune system. This compound has also been shown to reduce pain in animal models of inflammatory pain.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid is that it has been extensively studied for its potential therapeutic applications. This means that there is a wealth of scientific data available on the compound. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully elucidate its biological effects.

Future Directions

There are several future directions for research on 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid. One area of research could focus on the development of more potent and selective FAAH inhibitors. Another area of research could focus on the potential therapeutic applications of this compound in inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the immune system.

Synthesis Methods

The synthesis of 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid involves the reaction of this compound chloride with a suitable amine. This reaction results in the formation of this compound and a hydrochloride salt. The synthesis of this compound has been optimized to produce high yields of pure compound.

properties

IUPAC Name

4-(4-ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-26-15-10-8-14(9-11-15)20(23)12-17(21(24)25)18-13-22(2)19-7-5-4-6-16(18)19/h4-11,13,17H,3,12H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKJFUNACPJMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C2=CN(C3=CC=CC=C32)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.